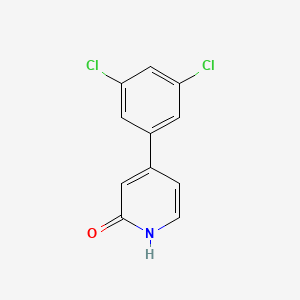
5-(2,5-Dichlorophenyl)-2-hydroxypyridine, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,5-Dichlorophenyl)-2-hydroxypyridine (5-DC-2-HP) is a compound of interest to the scientific community due to its unique biochemical and physiological properties. It has been studied for its potential applications in various areas of research, including drug synthesis, laboratory experiments, and medical applications. In
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for 5-(2,5-Dichlorophenyl)-2-hydroxypyridine, 95% involves the reaction of 2,5-dichloropyridine with 2-hydroxybenzaldehyde in the presence of a base to form the desired product.
Starting Materials
2,5-dichloropyridine, 2-hydroxybenzaldehyde, Base (e.g. sodium hydroxide)
Reaction
Step 1: Dissolve 2,5-dichloropyridine (1.0 equivalent) and 2-hydroxybenzaldehyde (1.2 equivalents) in a suitable solvent (e.g. ethanol)., Step 2: Add a base (e.g. sodium hydroxide) to the reaction mixture and stir at room temperature for several hours., Step 3: Purify the crude product by column chromatography or recrystallization to obtain 5-(2,5-Dichlorophenyl)-2-hydroxypyridine, 95%.
Applications De Recherche Scientifique
5-(2,5-Dichlorophenyl)-2-hydroxypyridine, 95% has been studied for its potential applications in various areas of research. It has been used as a reagent in the synthesis of drugs, as a fluorescent marker for cell imaging and tracking, and as a potential therapeutic agent for the treatment of certain diseases. Additionally, it has been studied for its potential use in the development of new drug delivery systems and as a potential anticancer agent.
Mécanisme D'action
The exact mechanism of action of 5-(2,5-Dichlorophenyl)-2-hydroxypyridine, 95% is still largely unknown. However, it is believed to interact with certain proteins and enzymes in the body, resulting in changes in the biochemical and physiological processes. It is also believed to have antioxidant properties, which may be beneficial in certain medical applications.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 5-(2,5-Dichlorophenyl)-2-hydroxypyridine, 95% have been studied in various animal models, including mice and rats. Results from these studies suggest that 5-(2,5-Dichlorophenyl)-2-hydroxypyridine, 95% has the potential to inhibit the growth of certain cancer cells, reduce inflammation, and improve cognitive function. Additionally, it has been shown to have anti-inflammatory and anti-oxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5-(2,5-Dichlorophenyl)-2-hydroxypyridine, 95% in laboratory experiments has several advantages, including its low cost and availability, as well as its ability to be used in a variety of biological systems. However, there are also some potential limitations, such as its potential toxicity and the need for special handling and storage.
Orientations Futures
The potential future applications of 5-(2,5-Dichlorophenyl)-2-hydroxypyridine, 95% are vast and varied. It has been suggested that it could be used in the development of new drug delivery systems, as an anticancer agent, and as a potential therapeutic agent for the treatment of certain diseases. Additionally, further research into its biochemical and physiological effects could lead to a better understanding of its potential therapeutic applications. Finally, its antioxidant properties could lead to its use as a potential dietary supplement or as an additive in food products.
Propriétés
IUPAC Name |
5-(2,5-dichlorophenyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO/c12-8-2-3-10(13)9(5-8)7-1-4-11(15)14-6-7/h1-6H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJJKGMKUZAJCIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CNC(=O)C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20683036 |
Source


|
| Record name | 5-(2,5-Dichlorophenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,5-Dichlorophenyl)pyridin-2(1H)-one | |
CAS RN |
1111106-34-3 |
Source


|
| Record name | 5-(2,5-Dichlorophenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














